molecular formula C7H3Br2F3N2O2 B11471202 3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide

3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B11471202
M. Wt: 363.91 g/mol
InChI Key: IRLQZHJSJAYVRH-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, hydroxyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals for pest control and crop protection

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atoms.

    3,5-Dibromo-2-hydroxy-6-(trifluoromethyl)pyridine: Similar but with different substitution pattern.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of bromine

Uniqueness

3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H3Br2F3N2O2

Molecular Weight

363.91 g/mol

IUPAC Name

3,5-dibromo-4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxamide

InChI

InChI=1S/C7H3Br2F3N2O2/c8-1-3(6(13)16)14-5(7(10,11)12)2(9)4(1)15/h(H2,13,16)(H,14,15)

InChI Key

IRLQZHJSJAYVRH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C(C1=O)Br)C(F)(F)F)C(=O)N)Br

Origin of Product

United States

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